Cas no 1804865-67-5 (5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine)

5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine
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- インチ: 1S/C7H3F5N2O3/c8-5(9)2-1-13-6(15)4(14(16)17)3(2)7(10,11)12/h1,5H,(H,13,15)
- InChIKey: OYZGXFFVCHCXSV-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(NC=C1C(F)F)=O)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 432
- XLogP3: 0.9
- トポロジー分子極性表面積: 74.9
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029028737-1g |
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |
1804865-67-5 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029028737-250mg |
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |
1804865-67-5 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029028737-500mg |
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |
1804865-67-5 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridineに関する追加情報
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine: A Comprehensive Overview
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine, also known by its CAS Registry Number 1804865-67-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a difluoromethyl group at the 5-position, a hydroxyl group at the 2-position, a nitro group at the 3-position, and a trifluoromethyl group at the 4-position. These substituents contribute to its distinctive chemical properties and reactivity.
The synthesis of 5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine involves a series of intricate chemical reactions, including nucleophilic substitutions, oxidations, and fluorinations. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have explored various routes to optimize the synthesis process, focusing on minimizing environmental impact and reducing production costs.
5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine exhibits remarkable chemical stability due to the electron-withdrawing effects of its substituents. The trifluoromethyl group at the 4-position significantly enhances the compound's stability under harsh chemical conditions. This property makes it an ideal candidate for applications in high-performance materials and advanced chemical systems.
In terms of applications, this compound has garnered attention in the field of agrochemicals. Its ability to inhibit specific enzymes involved in plant defense mechanisms has led to its use as a potential herbicide. Recent studies have demonstrated its efficacy in controlling invasive plant species without adverse effects on non-target organisms. Additionally, this compound has shown promise in pharmaceutical research, particularly in the development of novel anti-inflammatory agents.
The electronic properties of 5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine make it an attractive candidate for use in organic electronics. Its ability to act as an electron acceptor in donor-acceptor systems has been exploited in the design of advanced photovoltaic materials. Researchers have reported significant improvements in device efficiency when incorporating this compound into organic solar cells.
The environmental impact of 5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine has been a subject of recent investigations. Studies indicate that it undergoes rapid degradation under UV light and microbial action, reducing its persistence in natural ecosystems. However, further research is required to fully understand its long-term environmental effects and ensure sustainable use.
In conclusion, 5-(Difluoromethyl)-2-hydroxy-3-nitro-4-(trifluoromethyl)pyridine, with its unique structural features and versatile properties, represents a valuable addition to the arsenal of modern chemical compounds. Its applications span across multiple disciplines, from agriculture to electronics, underscoring its importance in contemporary scientific research.
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